2-[4-(Trifluoromethyl)phenyl]ethanol
Overview
Description
2-[4-(Trifluoromethyl)phenyl]ethanol is an organic compound with the molecular formula C9H9F3O. It is a metastable liquid that has a boiling point of -16.6 degrees Celsius and can be stored at room temperature . This compound contains a phenyl ring and three fluorine atoms, which give it unique vibrational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for preparing optically pure ®-1-[4-(Trifluoromethyl)phenyl]ethanol involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells. This biocatalytic process employs isopropanol as a cosolvent to improve substrate solubility and reaction efficiency. Under optimal conditions, this method achieves a 99.1% yield with >99.9% enantiomeric excess .
Industrial Production Methods
Industrial production methods for 2-[4-(Trifluoromethyl)phenyl]ethanol typically involve the use of chemical synthesis techniques. These methods may include the use of various catalysts and solvents to optimize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]ethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Scientific Research Applications
2-[4-(Trifluoromethyl)phenyl]ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of agrochemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]ethanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol: This compound has similar structural features but includes an additional fluorine atom on the phenyl ring.
2-(4-Trifluoromethoxy)phenyl ethanol: This compound contains a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
2-[4-(Trifluoromethyl)phenyl]ethanol is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and physical properties. This substitution enhances the compound’s reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMYWTQEZRZKBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460844 | |
Record name | 2-[4-(trifluoromethyl)phenyl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2968-93-6 | |
Record name | 2-[4-(trifluoromethyl)phenyl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating 2-[4-(Trifluoromethyl)phenyl]ethanol into the thiazolidine-2,4-dione scaffold in this study?
A1: The research focuses on developing novel adenosine monophosphate-activated protein kinase (AMPK) activators for cancer treatment. The study highlights that hybridizing the thiazolidine-2,4-dione scaffold with this compound and azaindole resulted in compound 16, which exhibited significant anticancer activity. [] This suggests that the incorporation of this compound contributes significantly to the molecule's ability to activate AMPK and inhibit cancer cell growth. Further research is needed to understand the specific interactions of this group with the AMPK binding site.
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